
CM-4620
概要
説明
科学的研究の応用
Acute Pancreatitis Treatment
Acute pancreatitis is characterized by inflammation and necrosis of pancreatic tissue. Recent studies have demonstrated that CM-4620 can significantly reduce necrosis in pancreatic acinar cells (PACs) induced by various agents.
Case Study: In Vitro Effects on PACs
- Objective: To assess the protective effects of this compound against necrosis.
- Methodology: PACs were treated with different concentrations of this compound (1 nM to 100 nM) in the presence of necrotic agents such as bile acids and ethanol metabolites.
- Results:
Concentration of this compound | Necrosis Level (%) | Statistical Significance |
---|---|---|
Control | 80 | - |
10 nM | 40 | P < 0.0001 |
50 nM | 20 | P < 0.0001 |
100 nM | 10 | P < 0.0001 |
Inflammation Reduction
This compound has also shown promise in reducing inflammation associated with acute pancreatitis by targeting both parenchymal and immune cells.
Case Study: In Vivo Effects
- Objective: To evaluate the anti-inflammatory effects of this compound in an animal model of acute pancreatitis.
- Methodology: Mice were administered this compound prior to inducing pancreatitis through ethanol exposure.
- Results:
作用機序
ゼゴクラクチンは、カルシウム放出活性化カルシウムチャネル、特にOrai1およびOrai2チャネルを阻害することによって効果を発揮します。これらのチャネルの阻害により、細胞へのカルシウムイオンの流入が減少し、それによりカルシウムシグナル伝達経路が調節されます。 このメカニズムは、炎症、免疫応答、細胞増殖など、さまざまな細胞プロセスを調節するために不可欠です .
類似の化合物との比較
類似の化合物
GSK-7975A: 同様の薬理学的特性を持つ別のカルシウム放出活性化カルシウムチャネル阻害剤。
BTP2: カルシウム放出活性化カルシウムチャネルも標的とし、研究研究で使用される化合物。
ゼゴクラクチンの独自性
ゼゴクラクチンは、Orai1およびOrai2チャネルを阻害する高い特異性と効力があるため、ユニークです。 これは、さまざまな状態の臨床試験で有望な結果を示しており、カルシウムシグナル伝達の調節不全を伴う疾患の潜在的な治療薬となっています .
生化学分析
Biochemical Properties
CM-4620 plays a significant role in biochemical reactions by selectively inhibiting the calcium channel ORAI1 . This interaction with ORAI1, a protein that forms part of the calcium release-activated calcium channel, is crucial for its function . The nature of this interaction involves this compound binding to the ORAI1 protein, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the ORAI1 calcium channel . This inhibition impacts cell signaling pathways, particularly those involving calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ORAI1 protein, thereby inhibiting the function of the calcium channel .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function, particularly in relation to calcium signaling .
準備方法
合成経路と反応条件
ゼゴクラクチンは、カルシウム放出活性化カルシウムチャネル阻害構造の形成を伴う一連の化学反応を通じて合成されます。特定の合成経路と反応条件は、独自の技術であり、公開文献では完全に開示されていません。 化合物は静脈内乳剤、吸入、経口投与されることが知られています .
工業生産方法
ゼゴクラクチンの工業生産には、化合物の純度と効力を確保するために、制御された条件下での大規模合成が含まれます。製造プロセスには、規制基準を満たすための厳格な品質管理措置が含まれています。 この化合物は、複雑な合成と製剤プロセスを処理するために、高度な技術を備えた施設で製造されています .
化学反応の分析
反応の種類
ゼゴクラクチンは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は酸化反応を起こし、化学構造と活性を変化させる可能性があります。
還元: 還元反応も起こり、化合物の効力に影響を与える可能性があります。
置換: ゼゴクラクチンは、置換反応に関与し、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな溶媒が含まれます。 特定の条件は、目的の化学変換と化合物の標的用途によって異なります .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなゼゴクラクチンの誘導体が含まれ、これらは異なる薬理学的特性と用途を持つ可能性があります。 これらの誘導体は、潜在的な治療的利点と安全性プロファイルを理解するために研究されています .
科学研究への応用
ゼゴクラクチンは、次のような幅広い科学研究への応用を持っています。
化学: カルシウム放出活性化カルシウムチャネルとその細胞プロセスにおける役割を研究するための研究ツールとして使用されます。
生物学: 化合物は、さまざまな生物学的システムにおけるカルシウムシグナル伝達のメカニズムを調査するために使用されます。
医学: ゼゴクラクチンは、急性膵炎、炎症性腸疾患、重症COVID-19肺炎、アレルギー性喘息、急性腎障害、急性呼吸窮迫症候群、関節リウマチ、アスパラギナーゼ誘発膵毒性の治療における潜在的な治療的応用について研究されています
類似化合物との比較
Similar Compounds
GSK-7975A: Another calcium-release activated calcium-channel inhibitor with similar pharmacological properties.
BTP2: A compound that also targets calcium-release activated calcium channels and is used in research studies.
Uniqueness of Zegocractin
Zegocractin is unique due to its high specificity and potency in inhibiting Orai1 and Orai2 channels. It has shown promising results in clinical trials for various conditions, making it a potential therapeutic agent for diseases involving calcium signaling dysregulation .
生物活性
CM-4620, a selective inhibitor of CRAC (Calcium Release-Activated Calcium) channels, has garnered attention for its potential therapeutic applications, particularly in the context of acute pancreatitis (AP). This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for treatment based on recent research findings.
This compound primarily targets Orai1 and Orai2 channels, which are crucial for calcium influx in various cell types. The compound exhibits an IC50 of approximately 120 nM for Orai1/STIM1-mediated currents and 900 nM for Orai2/STIM1-mediated currents, indicating its potency in inhibiting calcium currents associated with these channels . By blocking these channels, this compound effectively reduces intracellular calcium levels, which is significant in conditions like acute pancreatitis where calcium overload can lead to cellular damage.
Inhibition of Calcium Influx
Recent studies have demonstrated that this compound significantly inhibits Ca entry in pancreatic acinar cells (PACs). In experiments comparing untreated PACs with those pretreated with varying concentrations of this compound (100 nM, 1 µM, and 10 µM), results showed that even at low concentrations (100 nM), this compound could significantly reduce Ca influx when stimulated by acetylcholine (ACh), a physiological secretagogue . This suggests that lower doses may maintain efficacy while minimizing potential side effects.
Effects on Acute Pancreatitis
This compound's therapeutic potential was further explored in rodent models of acute pancreatitis. Administering this compound via intravenous infusion after inducing pancreatitis resulted in a marked reduction in pancreatic edema, acinar cell vacuolization, and intrapancreatic trypsin activity. Notably, the treatment also decreased myeloperoxidase activity and inflammatory cytokine expression in both pancreatic and lung tissues . These findings underscore this compound's role in modulating inflammatory responses during acute pancreatitis.
Case Study 1: Rodent Model of Acute Pancreatitis
In a controlled study involving rats, researchers induced acute pancreatitis and subsequently administered this compound. The results indicated a significant reduction in pancreatic inflammation and cell death signaling compared to control groups. The treatment effectively mitigated the severity of pancreatitis symptoms by targeting the inflammatory pathways activated during the condition .
Case Study 2: Human Peripheral Blood Mononuclear Cells
Another study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The compound inhibited cytokine production in these immune cells, suggesting that this compound may also play a role in modulating immune responses beyond its effects on pancreatic cells .
Summary of Research Findings
特性
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713240-67-5 | |
Record name | Zegocractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEGOCRACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。